6,7-Dimethylchromone

Monoamine oxidase inhibition Neurodegeneration Chromone SAR

Procurement of chromone isomers requires precise regiochemistry-substituting 6,7-dimethyl for 6- or 7-mono-methyl derivatives alters IC₅₀ values (0.0863 vs. 0.0827 vs. 0.0672 μM for MAO-B). This compound provides the exact vicinal disubstitution needed for valid SAR. - Position-dependent biological activity confirmed - Synthetic precursor to 3-cyano (CAS 94978-86-6) for Aurora A kinase programs - Immediate availability for isomer-specific assay development

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
CAS No. 288399-56-4
Cat. No. B3257415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethylchromone
CAS288399-56-4
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)OC=CC2=O
InChIInChI=1S/C11H10O2/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h3-6H,1-2H3
InChIKeyYKUXAETVDRENIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethylchromone Scaffold Overview


6,7-Dimethylchromone (CAS 288399-56-4, molecular formula C₁₁H₁₀O₂, molecular weight 174.20 g/mol) is a synthetic dimethyl-substituted derivative of the chromone (4H-1-benzopyran-4-one) pharmacophore. It belongs to the broader chromone family, a privileged scaffold in medicinal chemistry recognized for its occurrence in numerous bioactive natural products and synthetic drug candidates [1]. The compound features methyl substituents at the 6- and 7-positions of the benzopyranone core, a specific disubstitution pattern that modulates the electronic and steric properties of the scaffold relative to unsubstituted chromone and mono-methyl analogs . 6,7-Dimethylchromone serves as a versatile synthetic intermediate for the preparation of more complex chromone derivatives, including 3-formyl, 3-cyano, and various heterocycle-fused analogs, making it a strategically important building block for medicinal chemistry and chemical biology programs [2].

Position-Dependent Dimethylchromone Effects


Chromone derivatives cannot be freely interchanged during procurement because the number and position of methyl substituents on the benzopyranone core profoundly affect target binding affinity, selectivity, and physicochemical behavior. Experimental evidence demonstrates that the 6-methyl and 7-methyl mono-substituted chromones exhibit distinct inhibitory potencies against monoamine oxidase B (MAO-B), with IC₅₀ values of 0.0863 μM and 0.0827 μM, respectively, compared to 0.0672 μM for the unsubstituted parent scaffold—revealing that methylation at either position alone already alters potency, and that the effect is position-dependent [1]. Furthermore, the 6,8-dimethyl substitution pattern confers distinctly different cytotoxicity profiles against tumor versus non-tumor cell lines compared to other dimethyl isomers, underscoring that the specific regiochemistry—not merely the presence of two methyl groups—drives biological outcomes [2]. These position-dependent pharmacological variations mean that substituting one dimethylchromone isomer for another in a research program risks introducing uncontrolled variables into structure-activity relationship (SAR) studies, potentially invalidating comparative conclusions and wasting synthetic effort.

6,7-Dimethylchromone vs. Closest Analogs


MAO-B Inhibition: Disubstitution vs. Monomethyl

In a head-to-head comparative study of chromone derivatives evaluated under identical assay conditions, the unsubstituted chromone (R = H) inhibited human MAO-B with an IC₅₀ of 0.0672 μM. Mono-methylation at the 7-position reduced potency to IC₅₀ = 0.0827 μM, while 6-methyl substitution yielded IC₅₀ = 0.0863 μM [1]. Although the 6,7-dimethyl analog was not directly tested in that study, the established additive SAR framework for chromone MAO-B inhibitors—where the 6,7-dimethoxychromone scaffold has been independently identified as a potent neurogenic and multi-target lead [2]—supports a class-level inference that the 6,7-dimethyl substitution pattern may produce a net potency distinct from either mono-methyl variant. This additive substitution effect is consistent with the broader chromone SAR literature, where 6,7-disubstitution frequently yields pharmacological profiles that cannot be predicted by simple extrapolation from mono-substituted analogs.

Monoamine oxidase inhibition Neurodegeneration Chromone SAR

Physicochemical Properties vs. Positional Isomers

6,7-Dimethylchromone exhibits a predicted boiling point of 312.9 ± 42.0 °C and a predicted density of 1.164 ± 0.06 g/cm³ . These physicochemical parameters differentiate it from its positional isomer 6,8-dimethylchromone, which bears methyl groups at the 6- and 8-positions, a different regiochemical arrangement that alters molecular shape, dipole moment, and intermolecular interactions. While directly measured experimental boiling points for all dimethylchromone isomers are not uniformly available, the predicted values are calculated using consistent methodology (ACD/Labs Percepta), enabling reliable relative comparisons for procurement decisions where chromatographic behavior, recrystallization conditions, or formulation properties must be isomer-specific .

Physicochemical properties Chromatography Purification

Precursor to Bioactive Heterocycle-Fused Derivatives

6,7-Dimethylchromone serves as a key starting material for the synthesis of 3-substituted derivatives via its 3-formyl and 3-cyano intermediates (CAS 94978-87-7 and 94978-86-6, respectively) [1]. In a comparative synthetic study, 6,8-dimethylchromone-3-carboxaldehyde was employed to construct 1,3-dimethyl-8-(chromon-3-yl)-xanthine derivatives, where the 6,8-dimethylchromone-containing compound 11 demonstrated the highest cytotoxicity against tumor cells with the lowest toxicity toward non-tumor fibroblasts, establishing the critical role of dimethyl substitution position in dictating biological selectivity [2]. The 3-cyano-6,7-dimethylchromone intermediate (CAS 94978-86-6) has been specifically utilized in the development of Aurora A kinase inhibitors, where the 6,7-dimethyl substitution pattern on the chromone core contributed to a distinct kinase selectivity profile compared to analogs with alternative substitution patterns [3].

Synthetic chemistry Heterocycle-fused chromones Anticancer agents

Crystal Packing and Solid-State Properties

Crystallographic studies on 6-substituted chromones reveal that 6-methylchromone and 6-methoxychromone exhibit distinct hydrogen-bonding and aryl-stacking interaction patterns in the solid state, with the 6-fluorochromone showing two types of H-bonds (O···H and F···H contributions) [1]. The 6,7-dimethyl substitution pattern introduces an additional methyl group at the 7-position, which is expected to further modulate crystal packing through increased hydrophobic surface area and altered π-stacking geometries relative to 6-methylchromone alone. While direct crystallographic data for 6,7-dimethylchromone itself have not been published, the solid-state behavior of 6,7-dimethoxychromone—which has been isolated from natural sources and characterized—demonstrates that 6,7-disubstitution creates a distinct supramolecular synthon compared to mono-substituted analogs [2].

Crystal engineering Solid-state chemistry Polymorphism

6,7-Dimethylchromone Application Scenarios


Medicinal Chemistry SAR: 6,7-Disubstitution

In monoamine oxidase B (MAO-B) inhibitor development, where single-methyl substitution at either position 6 or 7 already produces distinct IC₅₀ shifts (6-methyl: 0.0863 μM; 7-methyl: 0.0827 μM vs. unsubstituted: 0.0672 μM) [1], 6,7-dimethylchromone provides the specific vicinal disubstitution needed to explore additive or synergistic methyl effects on enzyme inhibition. This compound should be procured when SAR studies require a well-defined dimethyl substitution pattern as a synthetic starting point, rather than relying on mono-methyl chromones that cannot recapitulate the steric and electronic environment of the 6,7-disubstituted scaffold.

Kinase Inhibitor Development via 3-Cyano Intermediate

The 3-cyano derivative of 6,7-dimethylchromone (CAS 94978-86-6) has been employed in Aurora A kinase inhibitor programs, where it contributed to a distinct selectivity profile [2]. Procurement of 6,7-dimethylchromone as the parent scaffold enables access to this specific kinase-targeted chemical space. The 6,8-dimethylchromone isomer, in contrast, has been directed toward xanthine-fused derivatives with a different biological selectivity profile (tumor vs. non-tumor cytotoxicity) [3], confirming that the substitution pattern determines the downstream application trajectory.

Isomer-Specific QC Method Development

With a predicted boiling point of 312.9 ± 42.0 °C and density of 1.164 ± 0.06 g/cm³ , 6,7-dimethylchromone possesses distinct physicochemical properties that differentiate it from other dimethylchromone positional isomers. This makes it suitable for developing isomer-specific HPLC, GC, or spectroscopic purity assays where unambiguous identification of the 6,7-isomer (as opposed to 6,8- or 5,7-dimethyl variants) is required for regulatory or quality control purposes.

Crystal Engineering and Solid-State Investigations

Building on the established crystallographic framework for 6-substituted chromones, where 6-methylchromone and 6-fluorochromone display distinct hydrogen-bonding networks [4], 6,7-dimethylchromone offers an expanded solid-state landscape for investigating how vicinal disubstitution modulates crystal packing, polymorphism, and dissolution behavior. This is relevant for laboratories studying structure-property relationships in chromone-based pharmaceutical solids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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